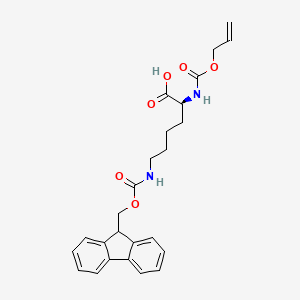

Alloc-Lys(Fmoc)-OH

描述

Alloc-Lys(Fmoc)-OH, also known as Nα-9-Fluorenylmethoxycarbonyl-Nγ-Alloc-L-Lysine, is a research tool used in the study of protein interactions1. It has been shown to be an effective inhibitor for ion channels and cell biology1. This compound can also be used to identify ligands and receptors, as well as their binding affinities1.

Synthesis Analysis

The synthesis of Alloc-Lys(Fmoc)-OH involves the use of Alloc-Cl in an organic solvent/Na2CO3, NaHCO3 solution or pyridine with amines to obtain Alloc-protected amine derivatives2. A specific example of this reaction involves the addition of allyl chloroformate to a stirred solution of a compound in a mixture of aqueous NaHCO3 and THF2.

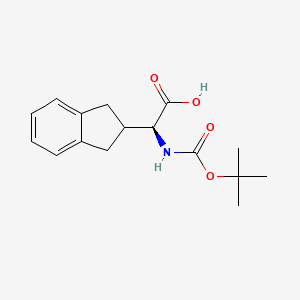

Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure of Alloc-Lys(Fmoc)-OH. However, it’s worth noting that the Alloc (allyloxycarbonyl) group is stable against acids and bases2, and the Fmoc (fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis3.Chemical Reactions Analysis

Alloc-Lys(Fmoc)-OH can undergo various chemical reactions. For instance, it can participate in one-pot amidation reactions4. These reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides4.Physical And Chemical Properties Analysis

Specific physical and chemical properties of Alloc-Lys(Fmoc)-OH were not found in the sources I have. However, it’s known that the Alloc group is stable against acids and bases2, and the Fmoc group is sensitive to basic conditions3.科学研究应用

Supramolecular Gels : Fluorenylmethoxycarbonyl (FMOC) functionalized amino acids like FMOC-Lys(FMOC)-OH are used in creating supramolecular hydrogels. These gels have biomedical applications due to their biocompatibility and biodegradability. FMOC-Lys(FMOC)-OH, in particular, shows weak antimicrobial properties, and its incorporation in supramolecular gels can enhance antimicrobial activity. Techniques like Fourier-Transform Infrared, UV-vis, fluorescence spectroscopy, dynamic light scattering, and scanning electron microscopy are used for characterization (Croitoriu et al., 2021).

Large Scale Preparation : A method for large-scale preparation of Fmoc-Lys(Alloc) has been reported, yielding high efficiency and simplicity. This method can be adapted for near one-pot procedures, offering practical advantages in synthesizing peptides (Crivici & Lajoie, 1993).

Peptide Synthesis Improvement : Fmoc-L-Lys(Boc)-Gly-OH, involving FMOC-Lys, has been studied to simplify and improve the synthesis of polypeptides. This research is significant for understanding the synthesis of complex polypeptides and improving efficiency in material costs and yield (Zhao Yi-nan & Melanie Key, 2013).

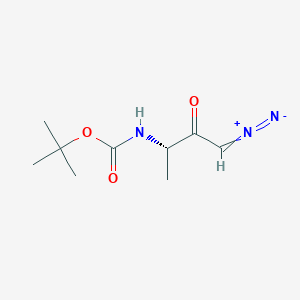

Azido-Protected Peptides : Azido-protected Fmoc–Lys–OH has been synthesized and used for peptide condensation without significant side reactions. This method is significant in peptide ligation, showing potential in various synthetic applications (Katayama et al., 2008).

Alternative Protecting Groups : Research into alternative protecting groups like vinyl ether benzyloxycarbonyl (VeZ) shows that Fmoc-Lys(VeZ)-OH can be a versatile alternative to Fmoc-Lys(Alloc)-OH in peptide synthesis. This has implications for developing new methods in solid-phase peptide synthesis (Staderini et al., 2018).

安全和危害

I couldn’t find specific safety and hazard information for Alloc-Lys(Fmoc)-OH. As with all chemicals, it should be handled with appropriate safety measures.

未来方向

The future directions of Alloc-Lys(Fmoc)-OH are not explicitly mentioned in the sources I found. However, given its role in peptide synthesis and protein interaction studies1, it’s likely that it will continue to be a valuable tool in these research areas.

Please note that this information is based on the available sources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.

属性

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIXLCPDFRQJL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alloc-Lys(Fmoc)-OH | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)